molecular formula C17H23NO4 B6902339 N-(4-propan-2-yloxycyclohexyl)-1,3-benzodioxole-5-carboxamide

N-(4-propan-2-yloxycyclohexyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B6902339
M. Wt: 305.4 g/mol
InChI Key: BONLFAOHPQCQJX-UHFFFAOYSA-N
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Description

N-(4-propan-2-yloxycyclohexyl)-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole ring fused with a cyclohexyl group, which is further modified with a propan-2-yloxy substituent and a carboxamide group. The intricate structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-propan-2-yloxycyclohexyl)-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Propan-2-yloxy Substitution: The propan-2-yloxy group is added through an etherification reaction, where the cyclohexyl group is reacted with isopropanol in the presence of a strong acid like sulfuric acid.

    Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the intermediate compound with an appropriate amine, such as ammonia or an amine derivative, under mild heating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-propan-2-yloxycyclohexyl)-1,3-benzodioxole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophilic groups replacing the propan-2-yloxy group.

Scientific Research Applications

N-(4-propan-2-yloxycyclohexyl)-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-propan-2-yloxycyclohexyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-propan-2-yloxycyclohexyl)-1,3-benzodioxole-5-carboxamide: shares structural similarities with other benzodioxole derivatives and cyclohexyl compounds.

    Similar Compounds: 1,3-benzodioxole-5-carboxamide, 4-propan-2-yloxycyclohexylamine, and other benzodioxole-based carboxamides.

Uniqueness

  • The unique combination of the benzodioxole ring, cyclohexyl group, and propan-2-yloxy substituent in this compound sets it apart from other similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-propan-2-yloxycyclohexyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-11(2)22-14-6-4-13(5-7-14)18-17(19)12-3-8-15-16(9-12)21-10-20-15/h3,8-9,11,13-14H,4-7,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONLFAOHPQCQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCC(CC1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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